molecular formula C40H62O8 B1683190 Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate CAS No. 36443-68-2

Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate

Cat. No.: B1683190
CAS No.: 36443-68-2
M. Wt: 586.8 g/mol
InChI Key: HZQMAGZJUOWDHN-UHFFFAOYSA-N
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Description

TK 12627 is an antioxidant that increases serum thyroxine (T4) levels and decreases free T3 concentrations.

Mechanism of Action

Antioxidant 245, also known as Irganox 245 or Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate, is a versatile chemical used as an additive in various industries. It possesses excellent antioxidant properties and plays a crucial role in extending the lifespan and maintaining the quality of products .

Target of Action

Antioxidant 245 primarily targets the oxidation process. It effectively inhibits this process, preventing the deterioration of materials caused by exposure to oxygen and heat . This property is crucial for extending the lifespan and maintaining the quality of products .

Mode of Action

The unique molecular structure of Antioxidant 245 allows it to scavenge free radicals and inhibit oxidation reactions . It effectively inhibits the oxidation process, preventing the deterioration of materials caused by exposure to oxygen and heat . This property is crucial for extending the lifespan and maintaining the quality of products .

Biochemical Pathways

The antioxidant effects of natural peptides primarily consist of the regulation of redox signaling pathways, which includes activation of the Nrf2 pathway and the inhibition of the NF-κB pathway . The structure-activity relationships of the antioxidant peptides are investigated, including the effects of peptide molecular weight, amino acid composition and sequence, and secondary structure on antioxidant activity .

Pharmacokinetics

Information on the pharmacokinetics of Antioxidant 245 is currently limited. It is known that the compound demonstrates low volatility, ensuring minimal loss during processing and application . This feature enhances its efficiency and makes it suitable for long-term applications .

Result of Action

One of the key benefits of Antioxidant 245 is its ability to protect substrates from thermo-oxidative degradation throughout the manufacturing, processing, and end-use stages . It is highly compatible with styrene polymers, including polystyrenes, ABS, MBS, SB, SBR, as well as POM homo-and copolymers .

Action Environment

The action of Antioxidant 245 is influenced by environmental factors such as temperature and exposure to oxygen. It offers protection against thermo-oxidative degradation and is compatible with a wide range of polymers . Its effectiveness, low volatility, color stability, odorlessness, and extraction resistance make it a reliable choice for enhancing durability, maintaining visual appeal, and ensuring long-term performance of various materials across different applications .

Properties

IUPAC Name

2-[2-[2-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]ethoxy]ethoxy]ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O8/c1-23-19-25(21-27(31(23)37)33(3,4)5)9-11-29(35)41-17-15-39-13-14-40-16-18-42-30(36)12-10-26-20-24(2)32(38)28(22-26)34(6,7)8/h19-22,37-38H,9-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRJVOOOWGXUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCOCCOCCOC(=O)CCC2=CC(=C(C(=C2)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044236
Record name Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid
Record name Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

36443-68-2
Record name Antioxidant 245
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36443-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TK 12627
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036443682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenebis(oxyethylene) bis[3-(5-tert-butyl-4-hydroxy-m-tolyl)propionate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYLENE GLYCOL BIS-(3-(3'-TERT-BUTYL-4'-HYDROXY-5'-METHYLPHENYL)PROPIONATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R24A2HOY7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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